2-Deoxystreptamine, Dihydrobromide

Catalog No.
S910091
CAS No.
84107-26-6
M.F
C6H16N2O3Br2
M. Wt
324.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Deoxystreptamine, Dihydrobromide

CAS Number

84107-26-6

Product Name

2-Deoxystreptamine, Dihydrobromide

IUPAC Name

(1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3-triol;dihydrobromide

Molecular Formula

C6H16N2O3Br2

Molecular Weight

324.01

InChI

InChI=1S/C6H14N2O3.2BrH/c7-2-1-3(8)5(10)6(11)4(2)9;;/h2-6,9-11H,1,7-8H2;2*1H/t2-,3+,4+,5-,6?;;

SMILES

C1C(C(C(C(C1N)O)O)O)N.Br.Br

Synonyms

2-Deoxystreptamine dihydrobromide; 2-DOS · 2HBr; 4t,6t-Diamino-cyclohexan-1r,2t,3c-triol; 2-Deoxy-1,3-myo-inosadiamine

2-Deoxystreptamine dihydrobromide (2-DOS) is a chemical compound derived from a natural product called 2-deoxystreptamine. 2-Deoxystreptamine itself is a component of several aminocyclitol antibiotics, a class of antibiotics that target bacteria [, ].

  • Antibiotic Research

    Due to its connection to existing antibiotics, 2-DOS is studied as a potential starting point for the development of new antibiotics. Researchers can modify 2-DOS to explore its potential effectiveness against various bacteria [, ].

  • Biosynthesis Studies

    Scientists are interested in how 2-deoxystreptamine is produced by bacteria. Understanding this process can provide insights into the mechanisms of antibiotic production and potentially lead to the development of new antibiotics [].

2-Deoxystreptamine, dihydrobromide is a significant aminocyclitol compound that serves as a central scaffold in various aminoglycoside antibiotics, which are crucial for treating bacterial infections. This compound is characterized by its unique structure, which includes multiple amino groups that contribute to its biological activity and interaction with ribosomal RNA, thereby inhibiting protein synthesis in bacteria . The dihydrobromide form enhances its solubility and stability, making it suitable for various applications in pharmaceutical research and development .

  • Limited Information: Specific safety data for 2-DOS·2HBr is limited due to its role as an intermediate.
  • General Precautions: As with most laboratory chemicals, it's advisable to handle 2-DOS·2HBr with standard safety protocols. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood.
  • Potential Hazards: Based on the structure, potential hazards might include:
    • Mild Irritation: The amine groups could cause mild skin or eye irritation upon contact.
    • Dust Inhalation: Inhalation of dust particles might irritate the respiratory tract.
That are vital for its function and utility. Notably, it can undergo:

  • Bromination: This reaction involves the substitution of hydrogen atoms with bromine, which can modify the compound's reactivity and biological properties .
  • Acylation: This process introduces acyl groups, which can enhance the compound's antibacterial activity.
  • Formation of Glycosidic Bonds: 2-Deoxystreptamine can react with sugar moieties to form glycosides, which are essential in the synthesis of various antibiotics .

The specific reactivity of the amino groups allows for diverse modifications that can tailor the compound for specific therapeutic uses.

The biological activity of 2-deoxystreptamine is primarily linked to its role as a building block in aminoglycoside antibiotics. These antibiotics exhibit potent antibacterial properties by binding to the bacterial ribosome, leading to misreading of mRNA and subsequent inhibition of protein synthesis. The compound's structure allows it to interact effectively with ribosomal RNA, making it a critical component in drugs such as neomycin and gentamicin . Additionally, studies have shown that modifications to 2-deoxystreptamine can enhance its efficacy against resistant strains of bacteria.

Various synthesis methods have been developed for 2-deoxystreptamine, including:

  • Chemical Synthesis: Traditional organic synthesis routes involve multiple steps of functional group transformations, including protection and deprotection strategies to yield the final product.
  • Biosynthetic Pathways: Natural biosynthetic routes utilize microbial fermentation processes to produce 2-deoxystreptamine from simpler precursors. This method is often more sustainable and can yield compounds with fewer impurities .

Recent advancements have focused on optimizing these methods to improve yield and reduce environmental impact.

2-Deoxystreptamine has several applications in both research and clinical settings:

  • Antibiotic Development: It serves as a key precursor in the synthesis of various aminoglycoside antibiotics, which are essential for treating bacterial infections.
  • Pharmaceutical Research: The compound is used in studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic agents.
  • Biochemical Studies: Due to its ability to interact with ribosomal RNA, 2-deoxystreptamine is employed in research exploring protein synthesis and gene expression regulation .

Interaction studies involving 2-deoxystreptamine have revealed its affinity for ribosomal RNA. Techniques such as Nuclear Magnetic Resonance spectroscopy have been used to analyze how this compound binds to RNA, providing insights into its mechanism of action as an antibiotic. These studies demonstrate that specific hydrogen-bond donor-acceptor interactions are crucial for its biological activity . Understanding these interactions helps in designing more effective derivatives with enhanced antibacterial properties.

Several compounds share structural similarities with 2-deoxystreptamine, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Features
NeomycinContains 2-deoxystreptamine coreMultiple sugar moieties increase antibacterial spectrum
Paromomycin4,5-O-disubstituted variantEnhanced activity against resistant bacteria
GentamicinRelated aminoglycosideBroader spectrum against Gram-negative bacteria
StreptomycinContains deoxystreptamine backboneEffective against tuberculosis-causing bacteria

These compounds highlight the versatility of the 2-deoxystreptamine scaffold in antibiotic development while showcasing how modifications can lead to varied therapeutic applications.

Purity

> 95%

Quantity

Milligrams-Grams

Appearance

White Solid

Melting Point

273-278°C

Dates

Modify: 2023-08-15

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